molecular formula C21H23ClN2O3 B2710377 2-(4-chlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941991-48-6

2-(4-chlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2710377
CAS RN: 941991-48-6
M. Wt: 386.88
InChI Key: CHAAYQIUIQNRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A study detailed a high-yielding cyclisation process for synthesizing similar isoquinoline derivatives, showcasing the potential for efficient production methods that could be applied to compounds like 2-(4-chlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (King, 2007).
  • Research on the synthesis and molecular docking of quinazolinyl acetamide derivatives, including compounds with structural similarities, highlighted their antimicrobial and anticancer activities. This demonstrates the compound's potential as a basis for drug development (Mehta et al., 2019).

Biological and Therapeutic Potential

  • A novel anilidoquinoline derivative closely related to the compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
  • The structural aspects of similar isoquinoline derivatives have been studied, revealing insights into their potential for forming inclusion compounds and their fluorescence properties, which may have implications for biomedical imaging applications (Karmakar et al., 2007).

Antimicrobial and Anticancer Activities

  • Compounds structurally akin to this compound have demonstrated significant antimicrobial activity, which is comparable to standard drugs. This suggests the compound's potential as an antimicrobial agent (Patel & Shaikh, 2011).
  • The design and synthesis of quinazolinyl acetamides have been explored for their analgesic and anti-inflammatory activities, indicating the potential therapeutic applications of similar compounds in pain and inflammation management (Alagarsamy et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)12-24-19-9-6-17(11-15(19)3-10-21(24)26)23-20(25)13-27-18-7-4-16(22)5-8-18/h4-9,11,14H,3,10,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAAYQIUIQNRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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